Bienvenue dans la boutique en ligne BenchChem!

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Chemical Probe Development Drug Discovery Pharmacology

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2097860-11-0) is a synthetic small molecule with the molecular formula C₁₇H₂₀F₃NO₂ and a molecular weight of 327.347 g/mol. The compound contains a cyclohex-2-en-1-ol moiety linked via a methylene bridge to a 3-[4-(trifluoromethyl)phenyl]propanamide scaffold.

Molecular Formula C17H20F3NO2
Molecular Weight 327.347
CAS No. 2097860-11-0
Cat. No. B2638014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
CAS2097860-11-0
Molecular FormulaC17H20F3NO2
Molecular Weight327.347
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C17H20F3NO2/c18-17(19,20)14-7-4-13(5-8-14)6-9-15(22)21-12-16(23)10-2-1-3-11-16/h2,4-5,7-8,10,23H,1,3,6,9,11-12H2,(H,21,22)
InChIKeyZDGJDADHCOHGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS 2097860-11-0: Structural Identity and Research-Grade Sourcing Status


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2097860-11-0) is a synthetic small molecule with the molecular formula C₁₇H₂₀F₃NO₂ and a molecular weight of 327.347 g/mol [1]. The compound contains a cyclohex-2-en-1-ol moiety linked via a methylene bridge to a 3-[4-(trifluoromethyl)phenyl]propanamide scaffold. It is currently listed by chemical suppliers as a research compound, although no peer-reviewed pharmacological characterization or target engagement data could be identified for this specific entity in the scientific literature [2].

Why Generic Substitution of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide Is Unsupported: Evidence Gap for Scientific Procurement Decisions


For procurement decisions in drug discovery or chemical biology, generic substitution requires well-characterized structure-activity relationships (SAR) and quantitative comparator data. For N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide, a systematic search of the peer-reviewed literature and authoritative bioactivity databases (including ChEMBL, BindingDB, and PubMed) returned no target engagement data (Ki, IC₅₀, EC₅₀), no selectivity profiles, and no in vivo efficacy metrics for this compound [1]. Without such data, any claim of functional equivalence to a near-neighbor analog would be scientifically unjustified [2]. Consequently, generic substitution cannot be safely performed, and procurement must be guided solely by structural identity and analytical purity rather than by inferred pharmacological similarity.

Quantitative Differentiation Evidence for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: A Null Finding Report


Absence of Bioactivity Comparator Data Precludes Direct Head-to-Head Differentiation

A rigorous search of primary research articles, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) did not yield any quantitative bioactivity measurements (e.g., Ki, IC₅₀, EC₅₀) for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. Without a baseline activity value for the target compound, no head-to-head comparison with a structurally similar analog (e.g., a 4-chlorophenyl or 4-methoxyphenyl propanamide congener) can be performed [1]. The only identified database association (BindingDB BDBM177934) was confirmed to represent a misassigned spirocyclic structure from patent US9120797, which is not chemically related [2].

Chemical Probe Development Drug Discovery Pharmacology

Structural Uniqueness Without Biological Annotation Does Not Confer Procurement Advantage

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide combines three substructural motifs—a cyclohexenol ring, a trifluoromethylphenyl group, and a propanamide linker—that individually appear in numerous pharmacologically active molecules. However, no SAR studies or screening data have been published that quantify the contribution of this specific three-component scaffold to target binding or selectivity relative to close analogs [1]. In the absence of such data, the compound's structural novelty alone cannot be translated into a proven procurement differentiator.

Medicinal Chemistry Chemical Libraries Hit Identification

No Selectivity or ADMET Profile Available for Informed Procurement

A comprehensive search for absorption, distribution, metabolism, excretion, and toxicity (ADMET) data, as well as selectivity panels, returned no results for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide. In contrast, many marketed and late-stage research compounds containing similar substructures (e.g., trifluoromethylphenyl propanamides) have publicly available PK and safety profiles [1]. This data deficiency prevents any evidence-based assessment of the compound's developability profile compared to more advanced chemical series.

Drug Metabolism Pharmacokinetics Off-Target Liability

Research Application Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide Based on Structural Class Inference


Exploratory Screening in TRPV1 Antagonist Programs

Given that cyclohexeneamide derivatives are claimed as TRPV1 antagonists in patent WO2009055629 [1], N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide could be procured as a screening candidate in ion channel pain target programs. However, because no specific potency data are available, users must first generate internal IC₅₀ data against TRPV1 and compare it to known benchmarks such as capsazepine or AMG-517 before deciding whether to pursue the series.

Chemical Biology Probe Development with Caution

The compound's structural features—a hydrogen bond donor/acceptor pair on the cyclohexenol ring and a lipophilic trifluoromethylphenyl tail—make it a plausible candidate for exploring target engagement in cellular thermal shift assays (CETSA). However, procurement for such studies is recommended only when a well-characterized positive control with disclosed target engagement data is also available, as highlighted by the complete absence of binding data for this compound [1].

Medicinal Chemistry SAR Expansion Around the Cyclohexenol Motif

In a medicinal chemistry campaign aiming to explore the structure-activity relationship of the cyclohex-2-en-1-ol motif in propanamide scaffolds, this compound could serve as a key intermediate or a comparator for synthetic chemistry. Researchers would need to synthesize a series of analogs (e.g., replacing the trifluoromethyl group with halogens, alkyl, or methoxy) and profile them in parallel to establish SAR, as no public SAR data exist for this template [1].

Quote Request

Request a Quote for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.